Amidimidodisulfuryl chloride
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Overview
Description
Amidimidodisulfuryl chloride is an organic compound commonly used as a sulfurating agent. It is a colorless to pale yellow liquid that is volatile at room temperature and has a pungent odor. This compound is highly corrosive and should be handled with care to avoid skin or eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method of synthesizing amidimidodisulfuryl chloride involves treating an imine with excess bromine in the presence of sulfur chloride and chloroform under mild conditions . Another method includes the reaction of chlorosulfonyl isocyanate with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chlorosulfonyl isocyanate and other raw materials such as sulfamoyl chloride and hexamethyldisilazane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Amidimidodisulfuryl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can convert it into simpler sulfur compounds.
Substitution: It can participate in substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, sulfur chloride, and chloroform for oxidation and substitution reactions . Reduction reactions often involve hydride donors like lithium aluminum hydride .
Major Products: The major products formed from these reactions include imidodisulfuryl fluoride and other sulfur-containing organic compounds .
Scientific Research Applications
Amidimidodisulfuryl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amidimidodisulfuryl chloride involves its ability to act as a nucleophile and electrophile in various reactions. It can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved include sulfur-containing enzymes and other biological molecules .
Comparison with Similar Compounds
Chlorosulfonyl isocyanate: Used in similar sulfurating reactions.
Sulfamoyl chloride: Another sulfur-containing reagent used in organic synthesis.
Uniqueness: Amidimidodisulfuryl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a sulfurating and fluorinating agent makes it particularly valuable in organic synthesis .
Properties
CAS No. |
31218-37-8 |
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Molecular Formula |
ClH3N2O4S2 |
Molecular Weight |
194.6 g/mol |
IUPAC Name |
N-sulfamoylsulfamoyl chloride |
InChI |
InChI=1S/ClH3N2O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,2,6,7) |
InChI Key |
ITULBIVBYPMSCU-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
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